Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate
Overview
Description
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate, also known as EMITC, is a synthetic organic compound with a wide range of applications in scientific research. EMITC is a heterocyclic compound with a 5-member ring containing two nitrogen atoms and two sulfur atoms. It is a colorless solid that is soluble in polar solvents and has a melting point of 130-132 °C. EMITC is used as a precursor for the synthesis of various compounds, as well as for its biological activity.
Scientific Research Applications
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as indole derivatives and quinoline derivatives. Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has also been used in the synthesis of drugs such as the anti-inflammatory agent flufenamic acid and the antifungal agent clotrimazole. Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has also been used in the synthesis of polymers, such as polyurethanes and polyamides.
Mechanism Of Action
The mechanism of action of Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate is not fully understood. However, it is believed that Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In addition, Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has been shown to bind to certain proteins, which may be responsible for its biological activity.
Biochemical And Physiological Effects
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to inhibit the growth of certain bacteria and fungi. In addition, Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate has been shown to have anti-inflammatory, antifungal, and anti-cancer effects.
Advantages And Limitations For Lab Experiments
The main advantage of using Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate in laboratory experiments is its relatively low cost and availability. In addition, Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate is relatively easy to synthesize and can be used in a variety of different reactions. However, Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate is a relatively new compound and its exact mechanism of action is not yet fully understood. As such, it is important to use caution when using Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate in experiments.
Future Directions
Future research on Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate could focus on further elucidating its mechanism of action and its potential therapeutic applications. In addition, further research could be done to explore the potential toxicity of Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate and its effects on the environment. Finally, research could be done to explore the potential uses of Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate in the synthesis of other compounds and its potential applications in drug discovery.
properties
IUPAC Name |
ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-3-13-8(12)7-4-10-9-11(7)6(2)5-14-9/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOWNWNGJJRCIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C(=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60712238 | |
Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylimidazo[2,1-B]thiazole-5-carboxylate | |
CAS RN |
98953-04-9 | |
Record name | Ethyl 3-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60712238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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